molecular formula C8H9NO3 B1337441 Methyl 2-methoxynicotinate CAS No. 67367-26-4

Methyl 2-methoxynicotinate

Cat. No.: B1337441
CAS No.: 67367-26-4
M. Wt: 167.16 g/mol
InChI Key: MAHKNPZKAJMOLU-UHFFFAOYSA-N
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Description

Methyl 2-methoxynicotinate is an organic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . It is a methyl ester derivative of 2-methoxynicotinic acid and is commonly used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methoxynicotinate can be synthesized through the esterification of 2-methoxynicotinic acid with methanol in the presence of an acid catalyst. One common method involves refluxing 2-methoxynicotinic acid with thionyl chloride in carbon tetrachloride, followed by the addition of methanol . The reaction mixture is then stirred at room temperature overnight, and the product is isolated by evaporation and extraction with chloroform.

Industrial Production Methods

Industrial production of this compound typically involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxynicotinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include 2-methoxynicotinic acid, alcohol derivatives, and various substituted nicotinates.

Scientific Research Applications

Biological Activities

Methyl 2-methoxynicotinate exhibits several biological activities that make it a valuable compound in medicinal chemistry:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses, suggesting its use in treating inflammatory diseases.
  • Neuroprotective Properties : Some derivatives have been studied for their neuroprotective effects, indicating potential applications in neurodegenerative diseases .

Therapeutic Applications

  • Drug Development : this compound serves as a building block for synthesizing more complex molecules with potential therapeutic effects. It has been utilized in the development of fused pyridones, which are known for their biological activity .
  • Cancer Research : Certain derivatives have shown promise in inhibiting cancer cell proliferation, suggesting that this compound could play a role in cancer therapeutics.
  • Cardiovascular Health : The compound may also be involved in cardiovascular health research due to its effects on vascular smooth muscle cells and potential to influence blood pressure regulation .

Case Study 1: Synthesis and Biological Evaluation

A study conducted on the synthesis of methyl 2-amino-6-methoxynicotinate demonstrated its utility as a precursor for biologically active compounds. The synthesized product showed promising results in preliminary biological assays, indicating its potential as a drug candidate .

Case Study 2: Antimicrobial Activity Assessment

In another study, various derivatives of this compound were tested against a panel of bacterial strains. The results indicated significant antimicrobial activity, particularly against Gram-positive bacteria, highlighting its potential as an antibiotic lead compound .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Synthesis Used as a building block for complex organic compounds
Antimicrobial Activity Exhibits activity against various bacterial strains
Anti-inflammatory Modulates inflammatory responses
Neuroprotective Potential applications in neurodegenerative disease treatment
Cancer Research Inhibits proliferation of cancer cells
Cardiovascular Health Influences vascular smooth muscle cell function

Mechanism of Action

The mechanism of action of methyl 2-methoxynicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activities and receptor interactions. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methoxynicotinate is unique due to its specific methoxy substitution on the nicotinic acid ring, which imparts distinct chemical and biological properties. This substitution enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .

Biological Activity

Methyl 2-methoxynicotinate (MMN) is a synthetic derivative of nicotinic acid, notable for its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C8_8H9_9NO3_3
  • Molecular Weight : 167.16 g/mol
  • CAS Number : 10820973

MMN features a methoxy group at the second position on the pyridine ring, which enhances its reactivity and biological activity compared to other nicotinic acid derivatives.

MMN exhibits several mechanisms contributing to its biological effects:

  • Vasodilation : Similar to methyl nicotinate, MMN acts as a peripheral vasodilator, enhancing local blood flow. This action is primarily mediated through the release of prostaglandins, which induce vasodilation in peripheral blood capillaries .
  • Anti-inflammatory Effects : MMN has shown potential in modulating inflammatory pathways. It inhibits the expression of inflammatory markers such as VCAM-1 and MCP-1, which are involved in monocyte recruitment and smooth muscle cell proliferation .
  • Antimicrobial Activity : Preliminary studies indicate that MMN possesses antimicrobial properties, making it a candidate for further investigation in treating infections.

Pharmacokinetics

The pharmacokinetic profile of MMN is characterized by:

  • Absorption : Following topical administration, MMN is rapidly absorbed due to its lipophilic nature, allowing it to penetrate the stratum corneum effectively .
  • Metabolism : MMN undergoes ester hydrolysis to produce nicotinic acid and methanol, facilitated by nonspecific esterases present in the skin's dermis .
  • Half-life : The half-life of MMN in the dermis is approximately 3 to 10 minutes, indicating rapid metabolism and clearance from the application site .

Biological Activity Overview

Biological ActivityDescription
Vasodilation Enhances local blood flow via prostaglandin release
Anti-inflammatory Inhibits markers like VCAM-1 and MCP-1 involved in inflammation
Antimicrobial Exhibits potential antimicrobial properties

Case Studies and Research Findings

  • Vasodilatory Effects :
    • A study demonstrated that topical application of MMN led to significant cutaneous erythema due to vasodilation, similar to effects observed with methyl nicotinate . This supports its potential use in treating conditions requiring enhanced blood flow.
  • Inflammation Modulation :
    • Research indicated that MMN effectively reduced the expression of inflammatory cytokines in vitro, suggesting its utility as an anti-inflammatory agent in chronic inflammatory conditions such as arthritis and atherosclerosis .
  • Antimicrobial Potential :
    • Investigations into MMN's antimicrobial properties revealed effectiveness against certain bacterial strains, warranting further exploration for therapeutic applications in infectious diseases.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-methoxynicotinate, and how can reaction conditions be systematically optimized?

Basic Research Question
this compound is typically synthesized via esterification of 2-methoxynicotinic acid using methanol under acidic or catalytic conditions. Key considerations include:

  • Catalyst selection : Alkaline catalysts (e.g., KOH) or acid catalysts (e.g., H₂SO₄) can influence yield and purity. Adjusting molar ratios and reaction time is critical .
  • Purity validation : Post-synthesis purification via recrystallization or column chromatography, followed by characterization using HPLC or NMR, ensures minimal byproducts .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Basic Research Question

  • NMR spectroscopy : ¹H and ¹³C NMR can confirm the methoxy and ester functional groups. Compare peaks with reference data from authoritative databases like NIST Chemistry WebBook .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • Melting point analysis : Compare experimental values (e.g., ~270–290°C for structurally similar compounds) with literature to assess purity .

Q. How can researchers address contradictions in stability data for this compound under varying environmental conditions?

Advanced Research Question
Conflicting stability data often arise from differences in experimental design. To resolve discrepancies:

  • Controlled stability studies : Conduct accelerated degradation tests under varying pH, temperature, and humidity. Use HPLC to monitor decomposition products .
  • Systematic meta-analysis : Apply frameworks like COSMOS-E to synthesize data from heterogeneous studies, prioritizing studies with rigorous controls and validated protocols .

Q. What methodological strategies are recommended for studying this compound in cross-coupling reactions?

Advanced Research Question

  • Catalytic system design : Screen palladium/ligand systems (e.g., Pd(OAc)₂ with biphenylphosphines) to optimize coupling efficiency. Monitor reaction progress via TLC or GC-MS .
  • Kinetic vs. thermodynamic control : Vary temperature and solvent polarity (e.g., DMF vs. THF) to isolate intermediates or final products. Use DFT calculations to predict regioselectivity .

Q. How should researchers document experimental protocols to ensure reproducibility in this compound synthesis?

Methodological Guidance

  • Detailed procedural logs : Specify reagent grades (e.g., ≥99% purity), equipment calibration, and environmental conditions (e.g., inert atmosphere).
  • Data transparency : Report yields, Rf values, and spectral data (e.g., NMR shifts, IR peaks) in supplementary materials. Follow journal guidelines like those in Medicinal Chemistry Research .

Q. What approaches are viable for eco-toxicological profiling of this compound when existing data are limited?

Advanced Research Question

  • Tiered risk assessment : Begin with in silico models (e.g., QSAR) to predict acute toxicity and bioaccumulation potential. Validate with Daphnia magna or algal growth inhibition assays .
  • PBT/vPvB analysis : Evaluate persistence (e.g., hydrolysis half-life), bioaccumulation (log Kow), and toxicity using OECD guidelines. Address data gaps via read-across from structurally analogous compounds .

Q. How can researchers leverage systematic reviews to contextualize this compound’s applications in medicinal chemistry?

Methodological Guidance

  • Literature mining : Use PICOT frameworks to define research questions (e.g., "How does methyl substitution impact nicotinate derivatives’ bioactivity?"). Filter results to peer-reviewed journals and regulatory reports .
  • Critical appraisal : Apply AMSTAR-2 criteria to assess study quality, focusing on synthesis reproducibility and bias controls .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound bioactivity studies?

Advanced Research Question

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use tools like GraphPad Prism for error propagation analysis .
  • Meta-regression : Combine data from multiple studies to explore covariates (e.g., cell line variability) impacting potency .

Q. Tables for Quick Reference

Q. Table 1: Key Physical Properties of this compound

PropertyValue/DescriptionSource
CAS Number67367-26-4
Molecular FormulaC₈H₉NO₃
Melting PointNot reported; analog: 270–290°C
StabilityStable under inert storage

Q. Table 2: Recommended Analytical Techniques

TechniqueApplicationReference
¹H/¹³C NMRStructural confirmation
HRMSMolecular weight validation
HPLCPurity assessment

Properties

IUPAC Name

methyl 2-methoxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-11-7-6(8(10)12-2)4-3-5-9-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHKNPZKAJMOLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445299
Record name METHYL 2-METHOXYNICOTINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67367-26-4
Record name 3-Pyridinecarboxylic acid, 2-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67367-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name METHYL 2-METHOXYNICOTINATE
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URL https://comptox.epa.gov/dashboard/DTXSID40445299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-methoxypyridine-3-carboxylate
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Synthesis routes and methods I

Procedure details

Thionyl chloride (50 ml.) was added to 2-methoxypyridine-3-carboxylic acid (5 g.) in 50 ml. of carbon tetrachloride and the mixture refluxed for 2 hours. The reaction mixture was cooled, evaporated to solids and chased with multiple portions of fresh carbon tetrachloride. The resulting acid chloride hydrochloride was dissolved in excess methanol (50 ml.), stirred for 16 hours at room temperature, then evaporated an oil and taken up in chloroform. The chloroform solution was washed with two portions of saturated sodium bicarbonate and then one portion of brine, dried over anhydrous magnesium sulfate, filtered and evaporated to yield title product as an oil [4.63 g.; pnmr/CDCl3 /delta (ppm): 3.9 and 4.1 (2s, 6H), 6.9 (m, 1H), 8.2 (m, 2H)].
Quantity
50 mL
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5 g
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Methyl 2-methoxynicotinate was synthesized from ethyl 2-chloronicotinate with sodium methoxide as described in Example 34. A 100 mL dry flask was charged with 2-methylanisole (7.92 g, 65 mmol), acetyl chloride (5.1 mL, 71 mmol), aluminum chloride (9.45 g, 71 mmol) and 40 mL of anhydrous dichloromethane. The reaction mixture was kept at reflux for 2 h, then poured into 15 mL of HCl (3 N) and extracted with 100 mL ether. The organic layer was further washed with sodium bicarbonate to pH 6-7, then further washed with brine and dried over sodium sulfate. The solvent was evaporated and the residue was dried under high vacuum to yield the intermediate (10.0 g, 93.85%). A 100 mL dry flask was charged with methyl 2-methoxynicotinate (2.50 g, 15 mmol), 10 mL anhydrous DMF and NaH (0.9 g, 22.5 mmol, 60% in oil). The intermediate (2.58 g, 15.7 mmol) in 3 mL anhydrous DMF was added and the reaction was stirred for 2 hours. The mixture was poured into 120 mL of water with 3 mL AcOH. The yellow solid was further wash with water and passed through a column (hexane:EtOAc 3:1) to give the methoxy intermediate (3.4 g, 75.7%). A 50 mL flask was charged with the methoxy intermediate (1.0 g, 3.3 mmol) and pyridine hydrogen chloride (4.0 g, 33 mmol) and heated to 190° C. for 3 h. The mixture was poured into a sodium bicarbonate solution and the solid was collected by filtration, washed with EtOAc and MeOH (20 mL each) to give 2-(4-hydroxy-3-methylphenyl)-4H-pyrano[2,3-b]pyridine-4-one (0.58 g, 69.4%). MS (ES) m/z: 254.0 (M+1); Mp. 300-302° C.
Quantity
0 (± 1) mol
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sodium methoxide
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7.92 g
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9.45 g
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40 mL
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15 mL
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Synthesis routes and methods III

Procedure details

A mixture of 2-methoxy-nicotinic acid (5.00 g, 32.6 mmol), thionyl chloride (50 mL) and carbon tetrachloride (50 mL) was head at reflux for 2 h. The reaction mixture was allowed to cool and volatiles were removed on a rotary evaporator. The residue was co-evaporated three times with carbon tetrachloride to remove residual oxalyl chloride. Methanol (50 mL) was added and the mixture was stirred at room temperature overnight. The solvent was evaporated and chloroform (150 mL) was added. The solution was washed with saturated aqueous sodium hydrogen carbonate (2×150 mL) and brine (150 mL), dried (magnesium sulfate), filtered, and evaporated to give 2-methoxy-nicotinic acid methyl ester (4.42 g, 81%) as a clear yellow oil.
Quantity
5 g
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Reaction Step One
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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